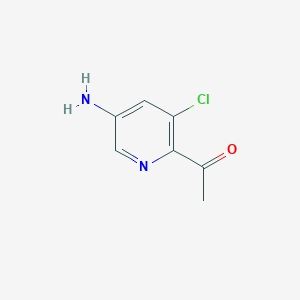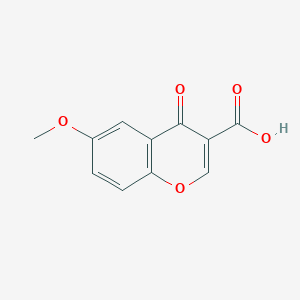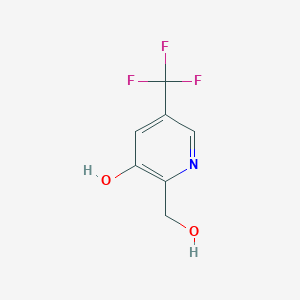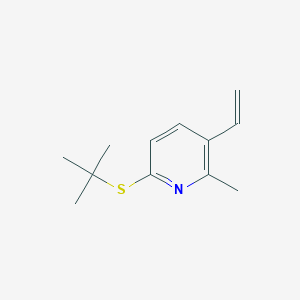![molecular formula C11H18FNO2 B15232032 tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate: is a chemical compound with the molecular formula C11H18FNO2 and a molecular weight of 215.2645232 . This compound is characterized by the presence of a fluorinated bicyclohexane ring structure, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of 4-fluorobicyclo[2.1.1]hexane-1-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The fluorine atom in the bicyclohexane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorinated bicyclohexane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate can be compared with similar compounds such as:
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound has a similar bicyclohexane structure but with an azabicyclo group instead of a fluorine atom.
tert-butyl N-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methylcarbamate: This compound features an amino group and an oxabicyclo ring, offering different reactivity and applications.
Properties
Molecular Formula |
C11H18FNO2 |
|---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H18FNO2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
TUJBCFCOFYZOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)

![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)

